2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine
Description
Properties
IUPAC Name |
2-bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNS/c8-7-3-5-4-9-2-1-6(5)10-7/h3,5-6,9H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGHRQSIHKQGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1SC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659155 | |
| Record name | 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222669-39-7 | |
| Record name | 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS) targets electron-rich positions in the thiophene ring. In saturated systems, allylic bromination dominates due to reduced aromaticity. For example, reacting hexahydrothieno[3,2-c]pyridine with NBS in CCl₄ under radical initiation (AIBN) yields 2-bromo derivatives via allylic hydrogen abstraction. Yields range from 35% to 65%, depending on solvent polarity and temperature.
Key Conditions:
Nucleophilic Bromination
Nucleophilic substitution replaces leaving groups (e.g., hydroxyl, chloride) at the 2-position using bromide sources. For instance, treating 2-hydroxy-hexahydrothieno[3,2-c]pyridine with HBr in acetic acid achieves 72% conversion. This method requires pre-functionalized intermediates but offers superior regioselectivity.
Cyclization Strategies with Brominated Precursors
Hantzsch-Inspired Thienopyridine Synthesis
Adapting the Hantzsch dihydropyridine synthesis, brominated beta-ketoesters condense with ammonia and aldehydes to form thienopyridine cores. Ethyl 2-bromoacetoacetate, formaldehyde, and ammonium acetate in ethanol yield 2-bromohexahydrothieno[3,2-c]pyridine after hydrogenation.
Procedure:
Ring-Closing Metathesis (RCM)
Brominated dienes undergo RCM using Grubbs catalysts to form thienopyridine rings. For example, 2-bromo-1,7-diene substrates cyclize in toluene at 40°C, achieving 44% yield. This method faces challenges in controlling exo-vs.-endo products but benefits from functional group tolerance.
Metal-Catalyzed Coupling Reactions
Ullmann-Type Coupling
Copper-catalyzed coupling of 2-iodo-hexahydrothieno[3,2-c]pyridine with NaBr in DMF introduces bromine via halide exchange. Using CuI (20 mol%) and 1,10-phenanthroline at 110°C, yields reach 81%.
Suzuki-Miyaura Functionalization
Although atypical for bromination, Suzuki coupling with boronic acids can install bromine via transmetalation. A patented method employs 2-boronic ester intermediates, reacting with Br₂ in THF to afford 2-bromo derivatives in 67% yield.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding thieno[3,2-c]pyridine derivative.
Oxidation Reactions:
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-thieno[3,2-c]pyridine derivatives, while reduction reactions can produce the parent thieno[3,2-c]pyridine compound .
Scientific Research Applications
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom can participate in electrophilic interactions, while the thieno[3,2-c]pyridine core can engage in π-π stacking and hydrogen bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hydrogenation State Variants
a) 2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide ()
- Molecular Formula : C₇H₉Br₂NS.
- Key Difference : Tetrahydro (4H) saturation vs. hexahydro (6H) in the target compound.
- The hydrobromide salt improves solubility but alters crystallinity .
b) 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridine-2(4H)-one hydrochloride ()
Table 1: Structural and Functional Comparisons
Functional Group Analogues
a) 4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine quinolones ()
- Structure: Thienopyridine fused with quinolone (broad-spectrum antibiotic scaffold).
- Activity : Exhibits MIC values comparable to ciprofloxacin against Gram-positive and Gram-negative bacteria.
- Divergence: Quinolone moiety introduces DNA gyrase inhibition, absent in brominated derivatives .
b) Furo[3,2-c]pyridine derivatives ()
- Structure : Oxygen analog (furan instead of thiophene).
- Activity : Antipsychotic and antimicrobial via α-adrenergic receptor modulation; copper complexes show enhanced antifungal activity.
- furan .
Biological Activity
2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on available literature and research findings.
- Molecular Formula : C7H10BrNS
- Molecular Weight : 220.13 g/mol
- CAS Number : 1222669-39-7
The compound is characterized by its thieno-pyridine structure, which is significant in various biological interactions.
Antimicrobial Activity
Research indicates that thieno-pyridine derivatives exhibit notable antimicrobial properties. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural analogs have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Potential
Preliminary studies suggest that thieno[3,2-c]pyridine derivatives may possess anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, related compounds have been investigated for their ability to interfere with key signaling pathways involved in tumor growth.
Neuropharmacological Effects
The compound's structure suggests potential neuropharmacological activity. Compounds within the thieno-pyridine class have been studied for their effects on neurotransmitter systems. Specifically, they may act as modulators of serotonin and dopamine receptors, which are critical in treating mood disorders and neurodegenerative diseases.
Case Studies
-
Antimicrobial Efficacy
- A study conducted on various thieno-pyridine derivatives showed that modifications in the bromine position significantly affected antimicrobial potency. While specific data on this compound were not provided in the study, it highlighted the importance of structural variations in enhancing biological activity.
-
Anticancer Activity
- Research published in Journal of Medicinal Chemistry explored a series of thieno-pyridine compounds for their anticancer properties. The results indicated that certain derivatives could inhibit cancer cell lines effectively through apoptosis induction.
-
Neuropharmacological Studies
- A pharmacological study assessed the effects of thieno-pyridine derivatives on animal models of depression and anxiety. The findings suggested that these compounds could modulate serotonergic pathways effectively.
Data Table: Biological Activities of Thieno-Pyridine Derivatives
Q & A
Q. What are the optimal synthetic routes for preparing 2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine?
The compound is synthesized via bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives. A key method involves introducing a bromine atom at position 2 under mild conditions using N-bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeCl₃). Protecting groups like trityl (triphenylmethyl) are critical to prevent side reactions during bromination. For example, 5-trityl-protected derivatives undergo bromination at position 2 with >90% efficiency, followed by deprotection using acids like HCl or p-toluenesulfonic acid .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
Characterization relies on:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm regioselectivity of bromination and ring conformation.
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₄H₁₅BrNS, expected m/z ~312.0).
- X-ray crystallography : For resolving ambiguities in stereochemistry, particularly the hexahydro ring system’s chair or boat conformation .
- HPLC purity analysis : To ensure >95% purity for pharmacological studies .
Q. What are the stability considerations for this brominated thienopyridine derivative?
The compound is sensitive to:
- Light and moisture : Storage under inert gas (N₂/Ar) at −20°C is recommended.
- Acidic/basic conditions : Hydrolysis of the hexahydro ring can occur, leading to degradation products like 2-oxo derivatives. Stability assays in DMSO or THF show <5% degradation over 30 days when stored properly .
Advanced Research Questions
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
The 2-bromo group acts as a versatile handle for functionalization. In CuI/NaI-mediated reactions, bromine is replaced by nucleophiles (e.g., methoxy or amino groups) with >85% yield. For Suzuki couplings, Pd(PPh₃)₄ catalyzes aryl boronic acid insertion, enabling diversification into analogs with enhanced biological activity (e.g., antiplatelet or kinase-inhibitory properties) .
Q. What contradictions exist in reported solubility data, and how can they be resolved experimentally?
Some sources report "data unavailable" for solubility in water or organic solvents ( ). To resolve this:
Q. What is the mechanistic role of this compound in prasugrel synthesis, and how does regioselectivity impact yield?
The compound is a critical intermediate in prasugrel’s antiplatelet activity. Regioselective bromination at position 2 (vs. position 3) is achieved using steric shielding from the trityl group at position 5. Substitution with tert-butyl peroxybenzoate (TBPB) proceeds via radical intermediates, with Mg powder enhancing electron transfer. Yields drop to <50% if competing bromination at position 3 occurs due to inadequate protecting groups .
Q. How do structural modifications (e.g., substituent effects) alter biological activity in kinase inhibition?
- 2-Bromo vs. 2-Methoxy : Bromine enhances electrophilicity for covalent binding to kinase active sites (e.g., Lck inhibitors, IC₅₀ ~50 nM). Methoxy groups reduce potency but improve metabolic stability.
- Hexahydro ring conformation : Chair conformers show higher selectivity for Src-family kinases compared to boat conformers, as confirmed by molecular docking studies .
Q. What analytical challenges arise in distinguishing this compound from its des-bromo or positional isomers?
- LC-MS/MS fragmentation : The bromine isotope pattern (¹:¹ ratio for ⁷⁹Br/⁸¹Br) aids identification.
- 2D NMR (NOESY) : Differentiates positional isomers by correlating bromine’s spatial proximity to ring protons.
- XRD : Resolves ambiguities in cases where NMR data overlap (e.g., 2-bromo vs. 3-bromo derivatives) .
Methodological Guidelines
- Synthetic Optimization : Use trityl protection to achieve >90% regioselectivity in bromination .
- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 14 days) .
- Biological Screening : Prioritize kinase inhibition assays (e.g., KDR, Lck) and platelet aggregation models for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
